4-[1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]MORPHOLINE
Overview
Description
4-[1-(2-Fluorobenzoyl)piperidine-4-carbonyl]morpholine is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorobenzoyl group attached to a piperidine ring, which is further connected to a morpholine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-Fluorobenzoyl)piperidine-4-carbonyl]morpholine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . This method yields various cyclic amines, including piperidines, in good to excellent yields.
Another approach involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2), which obviates the need for classical N-protection/O-activation/cyclization/deprotection sequences . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions, which provide various enantioenriched piperidines in good yields and high diastereoselectivities . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-Fluorobenzoyl)piperidine-4-carbonyl]morpholine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4-[1-(2-Fluorobenzoyl)piperidine-4-carbonyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-(2-Fluorobenzoyl)piperidine-4-carbonyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorobenzoyl)piperidine: This compound shares a similar structure but lacks the morpholine ring.
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: Another related compound with a piperidine ring and a fluorobenzoyl group.
Uniqueness
4-[1-(2-Fluorobenzoyl)piperidine-4-carbonyl]morpholine is unique due to the presence of both the piperidine and morpholine rings, which confer distinct chemical and biological properties. This dual-ring structure may enhance its interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[1-(2-fluorobenzoyl)piperidin-4-yl]-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3/c18-15-4-2-1-3-14(15)17(22)19-7-5-13(6-8-19)16(21)20-9-11-23-12-10-20/h1-4,13H,5-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBKVDNDPQZKDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)C(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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